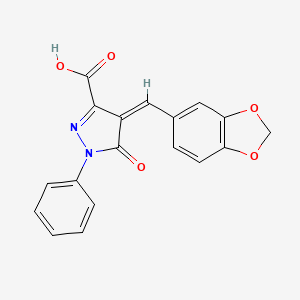![molecular formula C15H17N3O2S B5911046 (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B5911046.png)
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17)-trien-10-one is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17)-trien-10-one involves multiple steps, starting from simpler organic moleculesSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracyclic structures with functional groups that confer unique chemical and biological properties. Examples include:
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one analogs: Compounds with slight modifications in their structure, leading to different reactivity and biological activity.
Other tetracyclic compounds: Molecules with similar core structures but different functional groups, such as tetracyclic alkaloids and steroids.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique tetracyclic framework, which confer distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15-12-9-5-4-6-10(17-20)13(9)21-14(12)16-11-7-2-1-3-8-18(11)15/h20H,1-8H2/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQNAOOXIYDPZ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=NO)CCC4)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC3=C(C4=C(S3)/C(=N\O)/CCC4)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-(2-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B5910995.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911003.png)
![(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911007.png)
![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911015.png)
![3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione](/img/structure/B5911022.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-cyclohexylcarbamate](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane](/img/structure/B5911056.png)
![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide](/img/structure/B5911076.png)
